6-amino-N-benzyl-N-methylpyridine-3-carboxamide
Overview
Description
6-amino-N-benzyl-N-methylpyridine-3-carboxamide is a chemical compound with the CAS number 1490868-99-9 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular weight of this compound is 241.29 . The InChI code for this compound is 1S/C14H15N3O/c1-17(10-11-5-3-2-4-6-11)14(18)12-7-8-13(15)16-9-12/h2-9H,10H2,1H3,(H2,15,16) .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, exhibiting significant antimicrobial activity. These compounds, including structurally similar to "6-amino-N-benzyl-N-methylpyridine-3-carboxamide," have shown higher activity than reference drugs against strains of Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans fungi (Kolisnyk et al., 2015).
Synthesis Methodologies
Efficient synthetic pathways have been developed for compounds containing the "this compound" moiety, which is a part of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist. These methodologies facilitate the creation of carboxylic acid moieties essential for the development of receptor antagonists, highlighting their importance in medicinal chemistry (Hirokawa et al., 2000).
Anticoccidial Activity
Studies on anticoccidial agents have led to the synthesis of nitropyridinecarboxamides, showing that certain isomers are active against Eimeria tenella, a significant concern in poultry farming. These findings suggest the potential of compounds like "this compound" in developing new anticoccidial drugs (Morisawa et al., 1977).
Non-Linear Optical (NLO) Properties
Research into the non-linear optical properties and molecular docking of related compounds, synthesized through multi-component reactions, has been conducted. These studies provide insights into their potential applications in materials science and biological activity, including anticancer activity through interactions with tubulin (Jayarajan et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
6-amino-N-benzyl-N-methylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(10-11-5-3-2-4-6-11)14(18)12-7-8-13(15)16-9-12/h2-9H,10H2,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSZUVDTNDVMED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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